6-Undecanone

Description

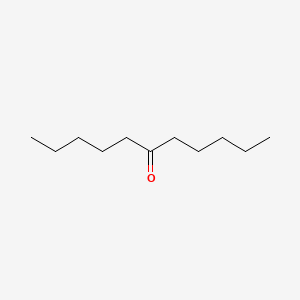

Structure

3D Structure

Properties

IUPAC Name |

undecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQAKYPOZRXKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061295 | |

| Record name | 6-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless white liquid | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol) | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.836 | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

927-49-1, 71808-49-6 | |

| Record name | 6-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Undecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketones, C11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMD3E1SOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 - 15 °C | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

6-Undecanone chemical properties and structure

An In-depth Technical Guide to 6-Undecanone: Chemical Properties and Structure

Introduction

This compound, also known by synonyms such as dipentyl ketone and diamyl ketone, is a symmetrical aliphatic ketone.[1][2] It is a colorless to pale yellow liquid characterized by a fruity odor.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. While naturally occurring in some plants like coriander and sweet osmanthus, its primary applications are in industrial and laboratory settings.[1][3][5]

Chemical Structure and Identifiers

This compound possesses a simple, symmetrical structure with a carbonyl group located at the sixth carbon of an eleven-carbon chain. This symmetry results in less complex ¹H and ¹³C NMR spectra compared to its asymmetrical isomers.[4]

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | undecan-6-one[1] |

| Molecular Formula | C₁₁H₂₂O[1][2] |

| CAS Number | 927-49-1[1][2] |

| Canonical SMILES | CCCCCC(=O)CCCCC[4] |

| InChI | InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3[1][2] |

| InChIKey | ZPQAKYPOZRXKFA-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it suitable for various applications, including as a solvent and a reference standard.[3][6]

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 170.29 g/mol | [1][4][7] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Melting Point | 14.0 - 15.0 °C | [1][6] |

| Boiling Point | 228 °C (at 760 mm Hg) | [1][3] |

| Density | 0.826 - 0.836 g/mL at 25 °C | [1][3] |

| Refractive Index | 1.424 - 1.430 at 20 °C | [1] |

| Flash Point | 88 °C (191 °F) | [5][7] |

| Vapor Pressure | 0.05 mmHg | [7] |

| Water Solubility | 0.05 mg/mL at 25 °C (insoluble) | [1][4] |

| LogP | 3.7 - 4.09 | [7][8] |

Solubility Profile: this compound is largely insoluble in water but demonstrates good solubility in organic solvents.[4][9] It is miscible with ethanol at room temperature and highly soluble in halogenated solvents like chloroform and polar aprotic solvents such as acetone.[4] This solubility profile is crucial for its application in extraction processes and as a reaction medium.[4]

Synthesis and Experimental Protocols

Several synthetic routes are available for the production of this compound. The choice of method often depends on the desired scale, purity, and availability of starting materials.

Ketonization of Hexanoic Acid

A prominent and green chemistry-aligned method for synthesizing this compound is the ketonic decarboxylation of hexanoic acid.[4] This process involves the catalytic conversion of two carboxylic acid molecules into a symmetrical ketone, with carbon dioxide and water as the only byproducts.[4]

Experimental Protocol Overview: The reaction is typically performed in a continuous flow reactor.[10] Hexanoic acid is passed over a solid catalyst at elevated temperatures. Zirconia (ZrO₂) based catalysts, particularly high-surface-area zirconia aerogels, have shown high conversion (72.3%) and selectivity (92.6%) for this transformation.[10] The process can be operated for extended periods without significant loss of catalyst activity and requires no additional solvent or carrier gas.[10]

The general workflow for this synthesis is outlined in the diagram below.

Diagram 1: Synthesis of this compound via Ketonization.

Other Synthetic Methods

Other reported methods for the synthesis of this compound include:

-

Oxidation of Alcohols: The corresponding secondary alcohol, 6-undecanol, can be oxidized to produce this compound.[4]

-

Claisen Condensation: This method involves the reaction between hexanoic acid and pentanoic acid.[4]

-

From Caproic Acid: An older method describes the production from caproic (hexanoic) dicarboxylic acid with dilute sulfuric acid.[3]

A combined biotechnological and chemical approach has also been patented, where microorganisms first produce hexanoic acid from ethanol or acetate, which is then extracted and subjected to chemical ketonization.[11]

Applications in Research and Industry

This compound's chemical properties make it a versatile compound in several fields.

-

Solvent and Extraction Medium: It is used as a solvent for analyzing complex organic mixtures, such as the products of lignin pyrolysis.[3][4] Its properties are also well-suited for supported liquid membrane (SLM) extraction, a technique used for sample pretreatment in analytical chemistry, for instance, prior to capillary zone electrophoresis.[3][4]

-

Flavoring Agent: this compound is used in the food industry as a flavoring agent.[1][7]

-

Potential Fuel Additive: Due to its structural similarity to components in diesel fuel, it has been investigated as a potential fuel additive.[4]

-

Insect Repellent: Like its isomer 2-undecanone, it is known to have insect repellent properties.[6][7]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathways directly involving this compound. Much of the available literature focuses on its isomer, 2-undecanone, which has been shown to modulate inflammatory responses through the Nrf2/HO-1 and NF-κB pathways and regulate neutrophil activity.[12][13] While isomers can have different biological effects, studies on 2-undecanone may provide a starting point for future investigations into the bioactivity of this compound.

Safety and Handling

This compound is classified as a combustible liquid and may be harmful if swallowed.[5] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended. It should be stored in a well-ventilated place away from heat and open flames. When heated to decomposition, it may emit acrid smoke and irritating fumes.[3]

References

- 1. This compound | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 927-49-1 [chemicalbook.com]

- 4. Buy this compound | 927-49-1 [smolecule.com]

- 5. This compound, 927-49-1 [thegoodscentscompany.com]

- 6. This compound Analytical Standard, Affordable Price & High Purity [nacchemical.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 927-49-1 [amp.chemicalbook.com]

- 9. This compound(927-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2020104429A1 - Method of producing higher alkanones, preferably this compound, and derivatives thereof - Google Patents [patents.google.com]

- 12. 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Undecanone derived from Pseudomonas aeruginosa modulates the neutrophil activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Undecanone (CAS 927-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, also known by synonyms such as dipentyl ketone and diamyl ketone, is a saturated aliphatic ketone with the chemical formula C₁₁H₂₂O.[1][2][3] It presents as a clear, colorless to pale yellow liquid with a characteristic fruity odor.[4] This symmetrical ketone consists of an eleven-carbon undecane chain with the carbonyl group located at the sixth carbon position.[1]

Naturally, this compound has been identified in some plants, including coriander and sweet osmanthus, contributing to their aromatic profiles.[4][5] In industrial and research settings, it serves a variety of functions. It is utilized as a solvent for organic compounds, an extraction medium in analytical chemistry, a flavoring agent, and a fragrance ingredient.[1][4][6] Furthermore, its potential as a fuel additive and its role as a chemical intermediate in the synthesis of other organic compounds are areas of ongoing interest.[1][6] This document provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis methodologies, analytical characterization, applications, and safety data.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental design, chemical synthesis, and analytical method development.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Registry Number | 927-49-1 | [2][7] |

| Molecular Formula | C₁₁H₂₂O | [2][8][9] |

| Molecular Weight | 170.29 g/mol | [8][9] |

| Appearance | Clear colorless to slightly yellow liquid | [4] |

| Odor | Fruity | [4] |

| Melting Point | 14.6 °C (287.75 K) | [4][9][10] |

| Boiling Point | 228 °C (501.15 K) at 760 Torr | [4][6][10] |

| Density | 0.831 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.4270 | [4][6] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [10] |

| Water Solubility | Insoluble | [11] |

| Vapor Pressure | 0.05 mmHg | [10] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Characteristic Peaks/Values | Reference |

| ¹H NMR | Spectral data available from chemical suppliers. | [3][12] |

| ¹³C NMR | Spectral data available from chemical suppliers. | [12] |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch: ~1700-1720 cm⁻¹; Aliphatic C-H stretch: 2850-2960 cm⁻¹ | [1] |

| Mass Spectrometry (EI) | Major m/z fragments: 43.0, 71.0, 58.0, 99.0, 29.0 | [3][7] |

Synthesis and Production

Several synthetic routes are available for the production of this compound, ranging from classic organic reactions to modern catalytic processes.

Experimental Protocols

3.1.1 Ketonization of Hexanoic Acid

This is a prominent industrial method for synthesizing symmetrical ketones. It involves the decarboxylative coupling of two carboxylic acid molecules.[1]

-

Reaction: 2 CH₃(CH₂)₄COOH → (CH₃(CH₂)₄)₂CO + CO₂ + H₂O

-

Catalyst: Metal oxides such as manganese oxide (MnOₓ), zirconium dioxide (ZrO₂), or ceria-zirconia mixed oxides are commonly used.[5][13] Basic oxides like MgO and MnOₓ show high activity but can be prone to leaching.[13] Stable amphoteric catalysts like zirconia are preferred for acid-rich environments.[13]

-

Methodology:

-

The reaction can be performed in a continuous flow reactor, which allows for high productivity and catalyst stability.[13]

-

Hexanoic acid is passed over a heated, heterogeneous metal oxide catalyst.[5]

-

Reaction temperatures are typically elevated, often in the range of 250-450 °C.[5]

-

A key advantage of this method is that it can be performed under solvent-free conditions, generating only CO₂ and water as byproducts, which aligns with green chemistry principles.[1]

-

One study demonstrated that using a zirconia aerogel catalyst, a 72.3% conversion of hexanoic acid with 92.6% selectivity to this compound could be achieved.[13] Another process using a manganese oxide/silica catalyst in a continuous flow reactor achieved near-complete conversion and selectivity.[13]

-

-

Purification: The product stream is cooled, and the this compound is separated from water and any unreacted starting material, typically by distillation.

3.1.2 Oxidation of 6-Undecanol

This classic method involves the oxidation of the corresponding secondary alcohol.

-

Reaction: CH₃(CH₂)₄CH(OH)(CH₂)₄CH₃ + [O] → (CH₃(CH₂)₄)₂CO + H₂O

-

Oxidizing Agent: Common oxidizing agents for converting secondary alcohols to ketones include chromate-based reagents (e.g., PCC, PDC) or milder, more modern reagents like those used in Swern or Dess-Martin periodinane oxidations.

-

Methodology:

-

Dissolve 6-undecanol in a suitable organic solvent (e.g., dichloromethane).

-

Add the chosen oxidizing agent portion-wise while maintaining the reaction temperature, often at or below room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and work up the mixture, typically involving washing with aqueous solutions to remove byproducts.

-

The crude product is then purified, usually by column chromatography or distillation.

-

3.1.3 Combined Biotechnological and Chemical Synthesis

This modern approach combines the benefits of biological synthesis for the precursor with efficient chemical conversion.[5]

-

Step 1 (Biotechnological): Production of hexanoic acid.

-

Step 2 (Extraction): The hexanoic acid is extracted from the aqueous fermentation broth using an organic extractant.[5]

-

Step 3 (Chemical): The extracted hexanoic acid undergoes catalytic ketonization as described in Protocol 3.1.1 to yield this compound.[5]

Applications in Research and Development

This compound's distinct chemical properties make it valuable in several scientific applications.

Solvent and Extraction Medium

Due to its ability to dissolve a range of organic compounds, this compound is a useful solvent in research.[1] It has been employed as a solvent for analyzing the products of lignin pyrolysis in aerosol samples.[1][14]

A key application is in Supported Liquid Membrane (SLM) extraction .[1] This technique is used for sample preparation and pre-concentration in analytical chemistry.[1]

-

Experimental Workflow for SLM Extraction:

-

Membrane Preparation: A porous, hydrophobic microporous membrane (e.g., polypropylene hollow fiber) is impregnated with this compound, which serves as the liquid membrane.

-

System Setup: The SLM separates two aqueous solutions: the source/donor phase (containing the analyte) and the receiving/acceptor phase.

-

Extraction: The analyte partitions from the source phase into the this compound liquid membrane.

-

Transport & Back-Extraction: The analyte diffuses across the membrane and is then back-extracted into the receiving phase, often by manipulating the pH to alter the analyte's charge and solubility.

-

Analysis: The concentrated analyte in the receiving phase is subsequently analyzed by techniques like capillary zone electrophoresis or chromatography.[1][4]

-

Pheromone Research

While this compound itself is not a widely cited primary pheromone, related ketones are significant in chemical ecology. For instance, 2-undecanone acts as an insect repellent.[9] Ketone structures are common motifs in insect pheromones, which are chemicals used for intraspecies communication.[15] Research in this area involves the identification of active compounds from insect volatiles and synthesizing them to study behavior or develop pest management strategies.[16][17] The study of ketones like this compound can provide structural analogs for investigating structure-activity relationships in insect olfaction.[15]

Other Applications

-

Flavor and Fragrance: this compound is used as a flavoring agent in food products and as a fragrance ingredient in cosmetics and perfumes.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[3]

-

Chemical Intermediate: It can serve as a starting material for the synthesis of other organic molecules in the production of specialty chemicals.[6]

-

Fuel Additive Research: Its long aliphatic chain structure suggests potential for use as a diesel-blendable fuel additive, though further research is required to validate its efficacy and environmental impact.[1][13]

Safety and Toxicology

Proper handling of this compound is essential in a laboratory or industrial setting. The available toxicological data is summarized below.

Toxicity Data

| Route | Organism | Dose | Reference |

| Oral (LDLo) | Rat | 1 g/kg | [18][19] |

| Intravenous (LD50) | Mouse | 117 mg/kg | [18][19] |

LDLo (Lowest Published Lethal Dose), LD50 (Lethal Dose, 50%)

Hazard Identification and Handling

-

GHS Classification: According to multiple reports provided to the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria.[3] However, some older safety data sheets may classify it as harmful or an irritant.[19]

-

Handling Precautions: Use in a well-ventilated area.[11] Standard personal protective equipment (PPE), including safety glasses, protective gloves, and a lab coat, should be worn.[11][18] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[11][18]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[11][18] Keep away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[11][18]

-

Fire Hazard: this compound is a combustible liquid. In case of fire, irritating and toxic gases may be generated.[11]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[20]

References

- 1. Buy this compound | 927-49-1 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 927-49-1 [chemicalbook.com]

- 5. WO2020104429A1 - Method of producing higher alkanones, preferably this compound, and derivatives thereof - Google Patents [patents.google.com]

- 6. China this compound CAS 927-49-1 Manufacturer and Supplier | Starsky [starskychemical.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 927-49-1 | FU00316 | Biosynth [biosynth.com]

- 9. This compound Analytical Standard, Affordable Price & High Purity [nacchemical.com]

- 10. Page loading... [guidechem.com]

- 11. This compound(927-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. This compound(927-49-1) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound supplier, this compound manufacturer - HANGZHOU BETTER CHEMTECH LTD [betterchemtech.com]

- 15. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (S)-2-acetoxy-5-undecanone, female sex pheromone of the raspberry cane midge, Resseliella theobaldi (Barnes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. This compound, 927-49-1 [thegoodscentscompany.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Physical Properties of 6-Undecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Undecanone, also known as dipentyl ketone or amyl ketone, is a symmetrical aliphatic ketone with the chemical formula C₁₁H₂₂O.[1][2] This document provides an in-depth technical overview of the core physical properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, chemical intermediate, or in other research applications. The guide details key physical constants, presents experimental protocols for their determination, and illustrates the relationship between the molecular structure of this compound and its physical characteristics.

Chemical Structure and Identification

This compound is a dialkyl ketone characterized by a carbonyl group located at the sixth carbon of an eleven-carbon chain.[2] This symmetrical structure influences its physical properties, such as its moderate polarity and boiling point.

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound, providing a consolidated reference for laboratory applications.

Table 1: Core Physical Constants of this compound

| Property | Value | Source(s) |

| Molecular Weight | 170.29 g/mol | [1][4] |

| Physical State | Liquid at room temperature | [1][5] |

| Appearance | Colorless to pale yellow liquid | [2][3][6] |

| Odor | Fruity, strong | [2][3] |

Table 2: Thermodynamic and Optical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 228 °C | @ 760 mmHg | [1][5][7] |

| Melting Point | 14 - 15 °C | [1][4] | |

| Density | 0.831 g/mL | @ 25 °C | [5][7] |

| 0.826 - 0.836 g/cm³ | [1][2] | ||

| Refractive Index (n_D) | 1.4270 | @ 20 °C | [5][7] |

| 1.424 - 1.430 | @ 20 °C | [1] | |

| Flash Point | 88.33 °C (191 °F) | Closed Cup | [6][7][8] |

| Vapor Pressure | 0.08 mmHg | @ 25 °C | |

| Heat of Vaporization | 46.3 kJ/mol |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | Insoluble (0.05 mg/mL) | 25 °C | [1][2] |

| Ethanol | Miscible | Room Temperature | [1][2] |

| Fats & Non-polar solvents | Soluble | [1][2] | |

| Chloroform | Highly Soluble | [2] | |

| Acetone | Good Solubility | [2] |

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The long, non-polar pentyl chains on either side of the carbonyl group dominate its character, leading to its low solubility in water. The polar carbonyl group, however, allows for dipole-dipole interactions, resulting in a higher boiling point than non-polar alkanes of similar molecular weight.

Caption: Relationship between this compound's structure and its physical properties.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[5]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Heating: Immerse the assembly in the Thiele tube containing the heating oil, making sure the sample is below the oil level.[9]

-

Observation: Gently heat the side arm of the Thiele tube.[5] Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid's vapor pressure increases.

-

Measurement: When a rapid and continuous stream of bubbles emerges, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[5][9] Record this temperature.

Caption: Experimental workflow for boiling point determination.

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (readable to ±0.001 g)

-

Pipette

-

Constant temperature bath (optional, for high precision)

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or graduated cylinder and record its mass (m₁).[7][10]

-

Volume of Liquid: Fill the container with a known volume of this compound (e.g., 5.00 mL). For a pycnometer, fill it completely.

-

Mass of Filled Container: Weigh the container with the this compound and record the new mass (m₂).[10]

-

Calculation:

-

Mass of liquid (m_liquid) = m₂ - m₁

-

Density (ρ) = m_liquid / Volume

-

Ensure all measurements are taken at a constant, recorded temperature.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity.

Apparatus:

-

Abbe Refractometer

-

Dropper or pipette

-

Lint-free tissue

-

Acetone or ethanol (for cleaning)

-

Constant temperature water circulator (for precise measurements)

Procedure:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water.

-

Cleaning: Ensure the prism surfaces of the refractometer are clean and dry. Clean with a soft tissue moistened with acetone or ethanol.[2]

-

Sample Application: Place 2-3 drops of this compound onto the lower prism surface.[11]

-

Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[1]

-

Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Solubility Determination

This protocol determines the qualitative solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: In separate test tubes, place a small, measured amount of this compound (e.g., 0.1 mL).

-

Solvent Addition: To each test tube, add a specific solvent (e.g., water, ethanol) in small increments (e.g., 0.3 mL at a time), up to a total of 3 mL.[12]

-

Observation: After each addition, shake the test tube vigorously.[13] Observe whether the this compound dissolves completely to form a single, clear phase (soluble), forms two distinct layers (insoluble), or partially dissolves.

-

Classification: Record the compound as soluble, partially soluble, or insoluble for each solvent tested.

Safety and Handling

This compound should be handled in a well-ventilated area, away from ignition sources. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] While not classified as a hazardous substance under GHS, it may cause irritation to the eyes, respiratory system, and skin.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. phillysim.org [phillysim.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. scribd.com [scribd.com]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. bio-protocol.org [bio-protocol.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

6-Undecanone molecular weight and formula

An In-depth Technical Guide on 6-Undecanone: Molecular Properties

This guide provides the fundamental molecular characteristics of this compound, a ketone used in various scientific research applications. The information is presented for researchers, scientists, and drug development professionals.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized below. This data is foundational for experimental design, chemical synthesis, and analytical characterization.

| Identifier | Value | Citations |

| Molecular Formula | C₁₁H₂₂O | [1][2][3] |

| Molecular Weight | 170.29 g/mol | [1][3][4] |

| IUPAC Name | undecan-6-one | [1][2][3] |

| CAS Registry Number | 927-49-1 | [1][2] |

| Synonyms | Dipentyl ketone, Diamyl ketone | [1][2][5] |

Below is a diagram illustrating the logical relationship between the chemical compound and its fundamental molecular properties.

Caption: Logical relationship of this compound to its molecular properties.

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound typically involve mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to find the molecular weight.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for a compound of this type. The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+•).

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. For this compound, this would be observed at approximately m/z 170.

-

2. Elemental Analysis for Molecular Formula Determination

-

Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound to derive the empirical and molecular formula.

-

Methodology:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace with an excess of pure oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O) are passed through a series of absorbent traps.

-

Quantification: The mass of CO₂ and H₂O absorbed is measured. This data is used to calculate the mass and percentage of carbon and hydrogen in the original sample.

-

Oxygen Determination: The percentage of oxygen is typically determined by subtracting the percentages of carbon and hydrogen from 100%.

-

Formula Calculation: The percentage composition is used to calculate the empirical formula. The molecular formula is then determined by comparing the empirical formula mass to the molecular weight obtained from mass spectrometry.

-

The workflow for identifying these core properties is visualized below.

Caption: Experimental workflow for determining molecular formula and weight.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Undecanone

This technical guide provides an in-depth overview of the boiling and melting points of 6-undecanone, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants of this compound and presents detailed experimental protocols for their determination.

Core Physicochemical Data of this compound

This compound, also known as dipentyl ketone, is a colorless to light yellow liquid with a fruity odor.[1] It is a ketone with the chemical formula C11H22O.[2] The physical properties of this compound are critical for its application in various scientific and industrial fields, including its use as a solvent in analytical techniques.[1]

Summary of Physical Constants

The boiling and melting points are crucial parameters for the identification and purity assessment of this compound. The experimentally determined values are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 228 °C | At 760 mmHg |

| Melting Point | 14 - 15 °C |

Note: The data is compiled from multiple consistent sources.[1][2][3][4][5][6]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental for the characterization of chemical substances. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For a pure crystalline compound, this transition occurs over a narrow temperature range.[8] An impure substance will typically exhibit a depressed and broader melting point range.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[10]

-

Capillary tubes (sealed at one end)[9]

-

Thermometer

-

Mortar and pestle

-

Sample of this compound (in solid form, which may require cooling)

Procedure:

-

Sample Preparation: If the this compound sample is liquid at room temperature, it must be cooled to solidify. The solidified sample should be finely powdered using a mortar and pestle.[9]

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.[10]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[7]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Boiling Point Determination: Capillary Method in a Thiele Tube

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[11][12][13]

Apparatus:

-

Thiele tube[11]

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil or paraffin oil)

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

Sample Preparation: A few milliliters of liquid this compound are placed into the small test tube.[14]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[14]

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the heating oil within the Thiele tube.[11]

-

Heating: The side arm of the Thiele tube is gently heated.[11] As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.[13]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[11]

-

Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[11]

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a chemical substance like this compound involves initial characterization followed by precise measurement.

References

- 1. This compound | 927-49-1 [chemicalbook.com]

- 2. This compound | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 927-49-1 [smolecule.com]

- 4. This compound(927-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 927-49-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. scribd.com [scribd.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Elusive Presence of 6-Undecanone in the Plant Kingdom: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 6-undecanone in plants. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the available data on its presence, offers detailed experimental protocols for its detection and quantification, and proposes a hypothetical biosynthetic pathway. While the isomeric compound, 2-undecanone, is well-documented in certain plant species, evidence for the natural occurrence of this compound is sparse and lacks quantitative validation in peer-reviewed literature. This guide aims to consolidate the existing, albeit limited, information and provide a framework for future research into this elusive phytochemical.

Introduction

Volatile organic compounds (VOCs) in plants play crucial roles in defense, pollination, and communication. Among these, aliphatic ketones contribute to the characteristic aroma and potential bioactivity of many plant species. While significant research has focused on methyl ketones such as 2-undecanone, the natural occurrence and biological significance of symmetrical ketones like this compound remain largely unexplored. This guide delves into the current knowledge base surrounding this compound in the botanical realm, highlighting the gaps in research and providing the necessary technical information for its further investigation.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom is not well-documented in scientific literature. While some chemical databases allude to its presence in Osmanthus fragrans (Sweet Osmanthus), primary research with quantitative data is conspicuously absent. In contrast, its isomer, 2-undecanone, is a major constituent of the essential oil of Ruta graveolens (Rue) and has also been identified in Houttuynia cordata. The following table summarizes the reported, yet unquantified, occurrence of this compound and provides quantitative data for the related, more prevalent, 2-undecanone for comparative context.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Osmanthus fragrans | Flowers | This compound | Not Quantified | [General Chemical Databases] |

| Ruta graveolens | Aerial Parts | 2-Undecanone | 33.9% - 76.19% of essential oil | [1][2] |

| Houttuynia cordata | Rhizomes | 2-Undecanone | Identified, not always quantified | [3][4] |

Table 1: Reported Occurrence of Undecanones in Plants. Note the lack of quantitative data for this compound.

Experimental Protocols for the Analysis of this compound in Plant Material

The following protocols are adapted from established methods for the analysis of volatile ketones in plant essential oils.

Extraction of Volatile Compounds

3.1.1. Steam Distillation

Steam distillation is a conventional and effective method for extracting essential oils from plant matrices.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Weigh approximately 100 g of fresh or air-dried plant material and place it in a 2 L round-bottom flask.

-

Add distilled water to the flask until the plant material is fully submerged.

-

Set up the Clevenger apparatus with the condenser.

-

Heat the flask using a heating mantle to initiate boiling.

-

Continue the distillation for 3-4 hours, or until no more essential oil is collected.

-

Collect the essential oil layer from the graduated tube of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the essential oil in a sealed vial at 4°C until GC-MS analysis.

-

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds.

-

Apparatus: SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), vials with PTFE/silicone septa, heating block or water bath.

-

Procedure:

-

Place a small amount of finely ground plant material (approximately 0.5-1 g) into a 20 mL headspace vial.

-

Seal the vial with a PTFE/silicone septum cap.

-

Pre-condition the SPME fiber in the GC injection port according to the manufacturer's instructions.

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow it to equilibrate for 15-30 minutes.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature.

-

Retract the fiber and immediately introduce it into the GC-MS injection port for thermal desorption.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3-5°C/min.

-

Final hold: 240°C for 5-10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard (e.g., a homologous ketone not present in the sample) should be added to the sample before extraction. A calibration curve is prepared using a certified reference standard of this compound.

Proposed Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of other long-chain aliphatic ketones, a hypothetical pathway can be proposed. This pathway likely originates from fatty acid metabolism.

The proposed pathway involves the following key steps:

-

Fatty Acid Synthesis: The pathway begins with a C12 fatty acid, lauric acid.

-

β-Oxidation (modified): A single round of β-oxidation would typically yield a β-ketoacyl-CoA.

-

Hydrolysis: The thioester bond of the β-ketoacyl-CoA is hydrolyzed to yield a β-keto acid.

-

Decarboxylation: The unstable β-keto acid undergoes decarboxylation to produce this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants remains an area with significant knowledge gaps. While its presence has been suggested in Osmanthus fragrans, there is a clear lack of robust, quantitative data in the scientific literature to support this. The established presence of its isomer, 2-undecanone, in other species suggests that the enzymatic machinery for the production of undecanones exists in the plant kingdom, but the specific pathways leading to the 6-isomer are yet to be discovered.

Future research should focus on:

-

Broadening the Search: Comprehensive screening of a wider variety of aromatic and medicinal plants for the presence of this compound using sensitive analytical techniques.

-

Quantitative Analysis: Development and validation of specific quantitative methods to determine the concentration of this compound in plant tissues and essential oils.

-

Biosynthetic Pathway Elucidation: Utilization of isotopic labeling studies and transcriptomic analysis to identify the genes and enzymes involved in the biosynthesis of this compound in plants.

-

Bioactivity Studies: Investigation of the potential biological activities of this compound, including its role in plant defense and its potential pharmacological properties.

This technical guide provides a foundational resource for researchers embarking on the study of this compound in plants. The provided experimental protocols and the proposed biosynthetic pathway offer a starting point for systematic investigation into this intriguing but poorly understood plant volatile.

References

6-Undecanone: A Technical Guide for Fragrance Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, also known as amyl ketone or dipentyl ketone, is a symmetrical aliphatic ketone with a characteristic fruity odor.[1] As a fragrance ingredient, it contributes to the scent profiles of various consumer products. This technical guide provides an in-depth overview of the chemical and physical properties, safety data, and analytical and synthetic methodologies relevant to this compound for its application in the fragrance industry. The information is intended for a technical audience and details experimental protocols and relevant biological pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by an undecane carbon chain with a ketone functional group at the sixth position.[2] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [2][3] |

| Molecular Weight | 170.29 g/mol | [2][3] |

| CAS Number | 927-49-1 | [1][2][3] |

| FEMA Number | 4022 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fruity | [1] |

| Melting Point | 14.6 °C | [1] |

| Boiling Point | 228 °C | [1] |

| Density | 0.831 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4270 | [1] |

| Flash Point | 191 °F (88.3 °C) | [1] |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents. | [2] |

| Vapor Pressure | 0.081 mmHg at 25 °C | |

| LogP | 4.09 | [1] |

Safety and Regulatory Information

The safety of this compound as a fragrance ingredient is supported by toxicological data and its status as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).[4] A summary of key safety data is provided in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity (rat) | LD₅₀: > 5 g/kg | |

| Acute Dermal Toxicity (rabbit) | LD₅₀: > 5 g/kg | |

| Skin Irritation (rabbit) | Non-irritating | |

| Eye Irritation (rabbit) | Non-irritating | |

| Skin Sensitization (human) | Not a sensitizer |

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of aliphatic ketones, which supports the safe use of this compound in fragrance formulations under current commercial practices.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the identification and purity assessment of volatile fragrance ingredients like this compound.

Objective: To identify and quantify this compound in a sample and to determine its purity.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/minute.

-

Final hold: 240 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparison with a known standard. The mass spectrum is compared with a reference library (e.g., NIST) to confirm the identity. Purity is determined by calculating the peak area percentage of this compound relative to the total peak areas in the chromatogram.

Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.

Objective: To characterize the odor profile of this compound and identify any trace impurities that may contribute to its overall scent.

Methodology:

-

Panelist Selection and Training: Select a panel of trained sensory assessors based on their ability to detect and describe different odors consistently.

-

Sample Preparation: Prepare a dilution series of the this compound sample in an odorless solvent (e.g., diethyl phthalate) to determine the odor detection threshold.

-

Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) and a mass spectrometer detector. A splitter is used to direct the column effluent to both the MS detector and the sniffing port.

-

GC-O Conditions:

-

Use the same GC conditions as described in the GC-MS protocol (Section 4.1).

-

The sniffing port should be heated to prevent condensation and supplied with humidified air to prevent nasal dehydration of the panelist.

-

-

Sensory Assessment:

-

Each panelist sniffs the effluent from the sniffing port as the chromatogram is being acquired.

-

Panelists record the time at which they detect an odor and provide a detailed description of its character (e.g., fruity, waxy, green) and intensity on a predefined scale.

-

-

Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the MS detector. This allows for the correlation of specific odors with the chemical compounds identified by the mass spectrometer.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the ketonization of hexanoic acid and the oxidation of 6-undecanol.

Objective: To synthesize this compound via the decarboxylative coupling of hexanoic acid.

Methodology:

-

Reaction Setup: A packed-bed reactor is loaded with a solid acid catalyst, such as zirconia (ZrO₂) or ceria-zirconia.

-

Reagents:

-

Hexanoic acid (≥99% purity).

-

Inert carrier gas (e.g., nitrogen or helium).

-

-

Reaction Conditions:

-

Temperature: 350-450 °C.

-

Pressure: Atmospheric pressure.

-

Feed: Hexanoic acid is vaporized and passed through the catalyst bed with the carrier gas.

-

-

Product Collection: The reactor effluent is cooled to condense the liquid products, which primarily consist of this compound, unreacted hexanoic acid, and water.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate this compound.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using GC-MS and ¹H NMR spectroscopy.

Objective: To synthesize this compound by the oxidation of the corresponding secondary alcohol.

Methodology:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

6-Undecanol.

-

Pyridinium chlorochromate (PCC) as the oxidizing agent.

-

Dichloromethane (anhydrous) as the solvent.

-

Celite or silica gel.

-

-

Procedure:

-

Dissolve 6-undecanol in anhydrous dichloromethane in the reaction flask.

-

Add PCC and Celite to the solution. The Celite helps to prevent the formation of a tarry residue.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the product using GC-MS and ¹H NMR spectroscopy.

Olfactory Signaling Pathway

The perception of this compound's fruity odor is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Mechanism of Olfactory Transduction:

-

Binding: A molecule of this compound binds to a specific OR.

-

G-Protein Activation: This binding causes a conformational change in the OR, which activates an associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the neuron's membrane.

-

Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the fruity odor of this compound.

Conclusion

This compound is a well-characterized fragrance ingredient with a favorable safety profile. The experimental protocols and pathway information provided in this guide offer a comprehensive technical resource for researchers and professionals in the fragrance and related industries. The detailed methodologies for analysis and synthesis, along with an understanding of its mechanism of olfactory perception, are crucial for its effective and safe application in consumer products.

References

The Role of 6-Undecanone as an Insect Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Undecanone, a saturated ketone, is increasingly recognized for its role in insect chemical communication. While research has often focused on its isomer, 2-undecanone, this compound and other aliphatic ketones are significant semiochemicals, acting as alarm pheromones, repellents, and attractants in a concentration-dependent manner. This technical guide synthesizes the current understanding of this compound and related ketones as insect pheromones, providing an in-depth overview of their biosynthesis, mode of action, and the behavioral responses they elicit. Detailed experimental protocols for bioassays and visualizations of key pathways are included to facilitate further research and development in pest management and drug discovery.

Introduction

Chemical signaling is a cornerstone of insect behavior, governing interactions related to mating, aggregation, and danger. Pheromones, as intraspecific chemical cues, are pivotal in these processes. Ketones, a class of organic compounds characterized by a carbonyl group, are prevalent components of insect pheromones. While 2-undecanone has been more extensively studied as a natural repellent, this guide focuses on the emerging role of this compound and the broader context of aliphatic ketones in insect communication. Understanding the nuanced dose-dependent effects and the underlying neural pathways of these compounds is critical for developing novel and targeted pest control strategies.

Biosynthesis of Aliphatic Ketones in Insects

The biosynthesis of ketone pheromones in insects is generally derived from fatty acid metabolism. While the specific pathway for this compound has not been elucidated in a particular insect species, the general mechanism for methyl ketones involves the decarboxylation of β-keto acids or the oxidation of n-alkanes.

The proposed biosynthetic pathway for ketones in insects begins with fatty acyl-CoA precursors. These precursors undergo a series of enzymatic reactions, including oxidation and decarboxylation, to yield the final ketone product.

Caption: Generalized biosynthetic pathway of ketones in insects.

Olfactory Perception and Signaling Pathway

The perception of ketones in insects is primarily mediated by a class of chemoreceptors known as Ionotropic Receptors (IRs). These receptors are distinct from the more commonly known Odorant Receptors (ORs) and are tuned to detect specific functional groups, including those found in ketones.

The binding of a ketone molecule to a specific IR on the dendrite of an olfactory sensory neuron (OSN) triggers the opening of an ion channel. This influx of ions leads to the depolarization of the neuron and the generation of an action potential. The signal is then transmitted to the antennal lobe of the insect brain for further processing, ultimately leading to a behavioral response.

Caption: Generalized olfactory signaling pathway for ketones in insects.

Behavioral Responses to Aliphatic Ketones

The behavioral response of insects to aliphatic ketones like this compound is highly dependent on the concentration of the compound. This dose-dependent effect is a common characteristic of alarm pheromones, where low concentrations can signal the presence of a resource or conspecifics, leading to attraction, while high concentrations indicate a significant threat, triggering repulsion and alarm behaviors.

While specific quantitative data for this compound is limited, studies on other aliphatic ketones provide a valuable framework for understanding its potential effects.

Table 1: Behavioral Responses of Ants to Ketone Alarm Pheromones

| Compound | Insect Species | Concentration | Behavioral Response | Reference |

| 4-Methyl-3-heptanone | Atta texana | Low | Attraction | [1] |

| 4-Methyl-3-heptanone | Atta texana | High | Alarm/Attack | [1] |

| Undecane | Various ant species | Not specified | Attraction, Alarm | [2] |

Table 2: Repellent Effects of Various Ketones on Aedes albopictus Males

| Compound | Concentration | Repellency | Reference |

| 2-Nonanone | 10⁻² | Significant | [3] |

| Acetophenone | 10⁻² | Significant | [3] |

| 6-Methyl-5-hepten-2-one | 10⁻² | Significant | [3] |

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus. It provides a measure of the overall olfactory sensitivity to a particular compound.

Workflow:

Caption: Experimental workflow for Electroantennography (EAG).

Methodology:

-

Insect Preparation: An adult insect is immobilized by chilling or with CO₂.

-

Antenna Excision: One antenna is carefully excised at the base using fine scissors.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

-

Stimulus Delivery: A charcoal-filtered and humidified continuous air stream is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the continuous air stream for a defined period (e.g., 0.5 seconds).

-

Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded using specialized software.

-

Data Analysis: The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response. A dose-response curve can be generated by testing a range of concentrations.

Table 3: Example EAG Responses of Locusta migratoria to Aliphatic Ketones

| Compound | EAG Response (mV, mean ± SE) | Reference |

| 2-Dodecanone | 1.25 ± 0.11 | [4] |

| 2-Tridecanone | 1.19 ± 0.10 | [4] |

Note: Data for this compound is not available; these values for related ketones indicate the potential for a significant EAG response.

Olfactometer Bioassay

An olfactometer is used to study the behavioral response of an insect to a chemical stimulus in a controlled environment. A Y-tube or multi-arm olfactometer is commonly used to assess attraction or repulsion.

Workflow:

References

- 1. Structure-activity relationship of a broad-spectrum insect odorant receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 3. mdpi.com [mdpi.com]

- 4. Electroantennographic activity of 21 aliphatic compounds that bind well to a locust odorant-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 6-Undecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 6-Undecanone (CAS No. 927-49-1). Due to the limited specific data for this compound in certain toxicological areas, a read-across approach has been employed, incorporating data from structurally similar aliphatic ketones to provide a more complete safety profile. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 927-49-1 | |

| Molecular Formula | C₁₁H₂₂O | |

| Molecular Weight | 170.29 g/mol | |

| Synonyms | Dipentyl ketone, Amyl ketone | |

| Appearance | Colorless liquid | |

| Odor | Fruity | |

| Boiling Point | 228 °C | |

| Melting Point | 14.6 °C | |